Ryota Moriuchi,
Hideo Dohra,
Yu Kanesaki,
Naoto Ogawa
PMID: 33720310
DOI:
10.1093/bbb/zbab044
Abstract
RNA-seq analysis of Cupriavidus necator NH9, a 3-chlorobenzoate degradative bacterium, cultured with 3-chlorobenzaote and benzoate, revealed strong induction of genes encoding enzymes in degradation pathways of the respective compound, including the genes to convert 3-chlorobenzaote and benzoate to chlorocatechol and catechol, respectively, and the genes of chlorocatechol ortho-cleavage pathway for conversion to central metabolites. The genes encoding transporters, components of the stress response, flagellar proteins, and chemotaxis proteins showed altered expression patterns between 3-chlorobenzoate and benzoate. Gene Ontology enrichment analysis revealed that chemotaxis-related terms were significantly upregulated by benzoate compared with 3-chlorobenzoate. Consistent with this, in semisolid agar plate assays, NH9 cells showed stronger chemotaxis to benzoate than to 3-chlorobenzoate. These results, combined with the absence of genes related to uptake/chemotaxis for 3-chlorobenzoate located closely to the degradation genes of 3-chlorobenzoate, suggested that NH9 has not fully adapted to the utilization of chlorinated benzoate, unlike benzoate, in nature.
Yehao Qiu,
John F Hartwig
PMID: 33111517
DOI:
10.1021/jacs.0c09157
Abstract
The Ni-catalyzed oxidation of unactivated alkanes, including the oxidation of polyethylenes, by
-chloroperbenzoic acid (
CPBA) occur with high turnover numbers under mild conditions, but the mechanism of such transformations has been a subject of debate. Putative, high-valent nickel-oxo or nickel-oxyl intermediates have been proposed to cleave the C-H bond, but several studies on such complexes have not provided strong evidence to support such reactivity toward unactivated C(sp
)-H bonds. We report mechanistic investigations of Ni-catalyzed oxidations of unactivated C-H bonds by
CPBA. The lack of an effect of ligands, the formation of carbon-centered radicals with long lifetimes, and the decomposition of
CPBA in the presence of Ni complexes suggest that the reaction occurs through free alkyl radicals. Selectivity on model substrates and deuterium-labeling experiments imply that the
-chlorobenzoyloxy radical derived from
CPBA cleaves C-H bonds in the alkane to form an alkyl radical, which subsequently reacts with
CPBA to afford the alcohol product and regenerate the aroyloxy radical. This free-radical chain mechanism shows that Ni does not cleave the C(sp
)-H bonds as previously proposed; rather, it catalyzes the decomposition of
CPBA to form the aroyloxy radical.
Ola A A Khalil,
Mohamed N Abu El-Naga,
Heba Abd-Alla El-Bialy
PMID: 32613418
DOI:
10.1007/s00203-020-01965-1
Abstract
A synergy of biodegradation and electron shuttle systems is a promising strategy for eliminating pollutants including chlorinated aromatic compounds. The present work studies the degradation products of 3-chlorobenzoic acid by Pseudomonas putida in the presence of an electron shuttle system (ESS) composed of citrate and pyruvate as electron donors and the pollutant as an electron acceptor. Chromatographic results showed different pathways involved in the biodegradation process under the influence of electron shuttle systems. These routes depend on oxidation and reduction reactions for output byproducts to be easily mineralized by the bacterium under investigation. A nucleotide sequence with about 380 bp of a ton B gene was detected in P. putida and it resembles Escherichia coli Ton B. The relatedness tree of the selected gene reveals a high similarity and is comparable to P. aeruginosa (100%) and the highest variation with that of P. citronellolis (21.99%). Accordingly, in the presence of electron shuttle systems, the genes responsible for bacterial influx were activated to ease the biodegradation process. In an application model, the remediated-water samples were handled by two recycling processes using Scenedesmus obliquus and Trigonella foenum-graecum to evaluate the efficiency of this non-conventional treatment. In conclusion, this strategy succeeded in remediating the polluted water with chlorinated aromatic compounds for further applications.
Yiyang Huang,
Hui Wang,
Kai Huang,
Donggen Huang,
Shuang Yin,
Qin Guo
PMID: 30526405
DOI:
10.1080/09593330.2018.1556741
Abstract
Degradation kinetics and mechanism of 3-Chlorobenzoic acid (3-CBA) in anoxic water environment using graphene/TiO
(GR/TiO
) as photocatalyst had been investigated. The effects of various parameters such as catalyst dosage, pH, initial concentration, catalyst reuse and dissolved oxygen (DO) on 3-CBA photocatalytic degradation kinetics were studied. The qualitative and quantitative analysis for degradation intermediate products and parent compound were studied by using HPLC, HPLC/MS/MS and IC technologies. The results show that the residual concentration of 3-CBA has a good linear relationship and its correlation coefficient
are all greater than 0.985 by Langmuir-Hinshelwood (L-H) dynamic model under different photocatalytic degradation conditions. Some oxidative degradation products such as 3-chlorophenol, resorcinol, and hydroxyquinol are generated, and some reductive degradation products such as 3-chlorobenzaldehyde, 3-hydroxybenzaldehyde, 3-hydroxybenzyl alcohol, and cyclohexanediol are produced, and part of 3-CBA are mineralized to generate CO
when DO is in the range of 0.5-1.0 mg/L; When DO is less than 0.28 mg/L, photocatalytic reduction mainly occurs. The results provide a theoretical basis for photocatalytic
remediation of pollutants in anoxic water environment.
Inna P Solyanikova,
Nataliya E Suzina,
Nataliya S Egozarian,
Valentina N Polivtseva,
Nataliya V Prisyazhnaya,
Galina I El-Registan,
Andrey L Mulyukin,
Ludmila A Golovleva
PMID: 28976238
DOI:
10.1080/03601234.2017.1356665
Abstract
This work was aimed at studying the response of soil non-spore-forming actinobacterial strain Arthrobacter agilis Lush 13 to changing natural conditions, such as nutrient availability and the presence of degradable and recalcitrant aliphatic and aromatic substrates. The A. agilis strain Lush13 was able to degrade octane, nonane, hexadecane, benzoate, phenol, and 2,3-, 2,4-, 2,5-, 2,6-dichlorophenols, but not grew on 3,4-dichlorophenol, 2,3,4-, 2,4,5-, 2,4,6-trichlorophenol (TCP), pentachlorophenol (PCP), 2-chlorobenzoate, 3-chlorobenzoate, 3,5-dichlorobenzoate, 2,4-dichlorobenzoate. Under growth-arresting conditions due to nitrogen- or multiple starvation or recalcitrant (non-utilizable) carbon source, the studied strain preserved viability for prolonged periods (4-24 months) due to transition to dormancy in the form of conglomerated small and ultrasmall cyst-like dormant cells (CLC). Dormant cells were shown to germinate rapidly (30 min or later) after removal of starvation stress, and this process was followed by breakdown of conglomerates with the eliberation and further division of small multiple actively growing daughter cells. Results of this study shed some light to adaptive capabilities of soil arthrobacters in pure and polluted environments.
Inna P Solyanikova,
Elena V Emelyanova,
Oksana V Borzova,
Ludmila A Golovleva
PMID: 26669259
DOI:
10.1080/03601234.2015.1108814
Abstract
The process of benzoate degradation by strain Rhodococcus opacus 1CP after a five-year dormancy was investigated and its peculiarities were revealed. The strain was shown to be capable of growth on benzoate at a concentration of up to 10 g L(-1). The substrate specificity of benzoate dioxygenase (BDO) during the culture growth on a medium with a low (200-250 mg L(-1)) and high (4 g L(-1)) concentration of benzoate was assessed. BDO of R. opacus 1CP was shown to be an extremely narrow specificity enzyme. Out of 31 substituted benzoates, only with one, 3-chlorobenzoate, its activity was higher than 9% of that of benzoate. Two dioxygenases, catechol 1,2-dioxygenase (Cat 1,2-DO) and protocatechuate 3,4-dioxygenase (PCA 3,4-DO), were identified in a cell-free extract, purified and characterized. The substrate specificity of Cat 1,2-DO isolated from cells of strain 1CP after the dormancy was found to differ significantly from that of Cat 1,2-DO isolated earlier from cells of this strain grown on benzoate. By its substrate specificity, the described Cat 1,2-DO was close to the Cat 1,2-DO from strain 1CP grown on 4-methylbenzoate. Neither activity nor inhibition by protocatechuate was observed during the reaction of Cat 1,2-DO with catechol, and catechol had no inhibitory effect on the reaction of PCA 3,4-DO with protocatechuate.
Kimiko Yamamoto-Tamura,
Ikuro Kawagishi,
Naoto Ogawa,
Takeshi Fujii
PMID: 25649919
DOI:
10.1080/09168451.2015.1006571
Abstract
Burkholderia sp. NK8 can utilize 3-chlorobenzoate (3CB) as a sole source of carbon because it has a megaplasmid (pNK8) that carries the gene cluster (tfdT-CDEF) encoding chlorocatechol-degrading enzymes. The expression of tfdT-CDEF is induced by 3CB. In this study, we found that NK8 cells were attracted to 3CB and its degradation products, 3- and 4-chlorocatechol, and β-ketoadipate. Capillary assays revealed that a pNK8-eliminated strain (NK82) was defective in chemotaxis toward β-ketoadipate. The introduction of a plasmid carrying a putative outer membrane porin gene, which we name ompNK8, into strain NK82 restored chemotaxis toward β-ketoadipate. RT-PCR analyses demonstrated that the transcription of the ompNK8 gene was enhanced in the presence of 3CB.
Inna P Solyanikova,
Elena G Plotnikova,
Ekaterina S Shumkova,
Irina V Robota,
Natalya V Prisyazhnaya,
Ludmila A Golovleva
PMID: 24762180
DOI:
10.1080/03601234.2014.894778
Abstract
This work investigated the distribution of the clcF gene in actinobacteria isolated from different ecotopes. The gene encodes chloromuconolactone dehalogenase (CMLD) ClcF, the enzyme found to date in only one representative of Gram-positive bacteria, Rhodococcus opacus 1CP, adapted to 2-chlorophenol (2CP). Using primers specific to the clcF gene, from the DNA matrix of rhodococcal strains closely related to species Rhodococcus wratislaviensis (P1, P12, P13, P20, G10, KT112, KT723, BO1) we obtained PCR products whose nucleotide sequences were 100% identical to that of the clcF gene from strain R. opacus 1CP. CMLDs isolated from the biomass of strains Rhodococcus spp. G10 and P1 grown on 2CP did not differ by their subunit molecular mass deduced from the known amino acid sequence of the clcF gene from the ClcF of strain R. opacus 1CP. Matrix-assisted laser dissociation/ionization time-of-flight mass spectrometry showed the presence of a peak with m/z 11,194-11,196 Da both in whole cells and in protein solutions with a ClcF activity. Thus, we have first time shown the distribution of ClcF among actinobacteria isolated from geographically distant habitats.
Muhammad Khawar Rauf,
Sumera Zaib,
Ammara Talib,
Masahiro Ebihara,
Amin Badshah,
Michael Bolte,
Jamshed Iqbal
PMID: 27480030
DOI:
10.1016/j.bmc.2016.07.042
Abstract
A facile and robust microwave-assisted solution phase parallel synthesis protocol was exercised for the development of a 38-member library of N,N'-disubstituted thiourea analogues (1-38) by using an identical set of conditions. The reaction time for synthesis of N,N'-disubstituted thiourea analogues was drastically reduced from a reported duration of 8-12h for conventional methods to only 1.5-2.0min. All the derivatives (1-38) were characterized by physico-analytical techniques such as elemental analysis in combination with FT-IR, (1)H, (13)C NMR and by single crystal XRD analysis have also been performed. These compounds were screened for their in vitro urease inhibition activities. Majority of compounds exhibited potent urease inhibition activities, however, the most significant activity was found for 16, with an IC50 value of 1.23±0.1μM. Furthermore, the synthesized compounds were screened for their cytotoxic potential against lungs cancer cell lines. Cell culture studies demonstrated significant toxicity of the compounds on the cell lines, and the levels of toxicity were altered in the presence of various side groups. The molecular docking studies of the most potent inhibitors were performed to identify the probable binding modes in the active site of the urease enzymes. These compounds have a great potential and significance for further investigations.